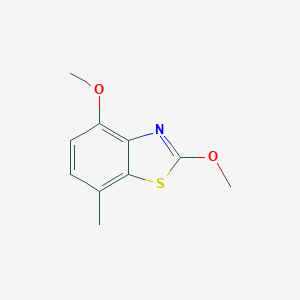
2,4-Dimethoxy-7-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-7-methyl-1,3-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMBT is a benzothiazole derivative that contains two methoxy groups and a methyl group attached to the benzene ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole is not well understood, but it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and unique properties. However, this compound also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole, including the development of new synthetic methods for the compound, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, the study of this compound in material science and environmental science is likely to continue, with a focus on the synthesis of new organic materials and the development of new fluorescent probes for the detection of heavy metal ions in water.
Synthesemethoden
2,4-Dimethoxy-7-methyl-1,3-benzothiazole can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by cyclization to form the benzothiazole ring. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by oxidation using hydrogen peroxide to form the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, this compound has been used as a building block for the synthesis of new organic materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
| 108773-01-9 | |
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
2,4-dimethoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-4-5-7(12-2)8-9(6)14-10(11-8)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
BEXHMUOPDSFMNX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
Synonyme |
Benzothiazole, 2,4-dimethoxy-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





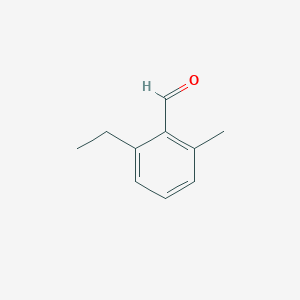
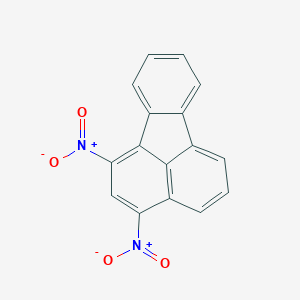
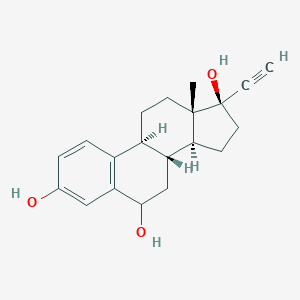
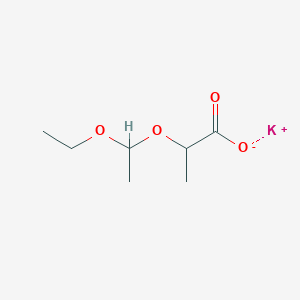
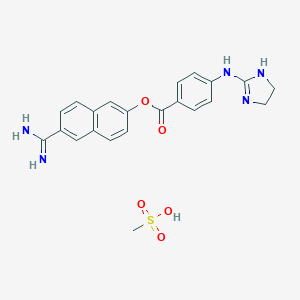


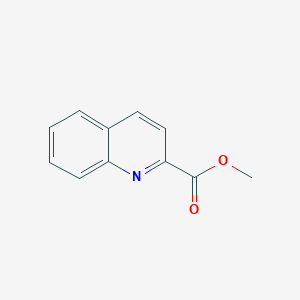
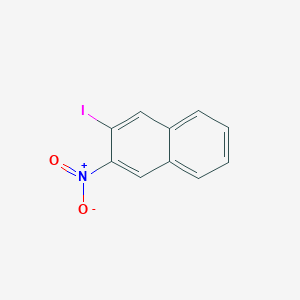
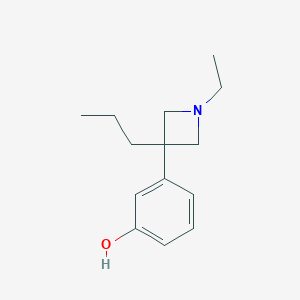
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
